Bienvenue dans la boutique en ligne BenchChem!

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

M1 muscarinic receptor subtype selectivity allosteric agonist

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, widely known by its Vanderbilt University code VU0357017, is a chiral, small-molecule allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR). The compound belongs to the aryl-substituted tetrahydronaphthalene carboxamide class characterized by the (S,S)-stereochemistry at both the quinuclidine and tetrahydronaphthalene positions.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 177793-81-6
Cat. No. B183336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
CAS177793-81-6
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4
InChIInChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1
InChIKeyKOAZNWLKDYIEHQ-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (VU0357017): An M1-Selective Allosteric Agonist for CNS Research Procurement


(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, widely known by its Vanderbilt University code VU0357017, is a chiral, small-molecule allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR) . The compound belongs to the aryl-substituted tetrahydronaphthalene carboxamide class characterized by the (S,S)-stereochemistry at both the quinuclidine and tetrahydronaphthalene positions. It activates M1 receptors through binding at a novel allosteric site located in the third extracellular loop rather than the orthosteric acetylcholine site, and has been profiled as a research probe for dissecting M1-mediated signaling in central nervous system disorders including Alzheimer's disease and schizophrenia .

Why a Generic 'M1 Agonist' Cannot Replace (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in CNS Target-Identification Studies


Structurally similar M1 allosteric agonists within the Vanderbilt quinuclidine-tetrahydronaphthalene series, including VU0184670 and VU0364572, exhibit divergent selectivity fingerprints against off-target mAChR subtypes, distinct biased signaling profiles across calcium, ERK phosphorylation and β-arrestin pathways, and unequal brain penetration and functional efficacy in rodent cognition models . Because the M1 receptor couples to multiple G-protein and arrestin-dependent pathways in a brain-region-specific manner, procuring an uncharacterized analog risks selecting a compound with altered pathway activation, attenuated CNS exposure, or unanticipated antagonist activity at M2–M5 subtypes that would confound experimental interpretation .

Quantitative Head-to-Head Evidence for (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide Versus Its Closest Analogs


M1 Selectivity and Lack of Off-Target mAChR Antagonism Versus TBPB

VU0357017 demonstrates absolute selectivity for the M1 receptor with no agonist activity at M2–M5 subtypes up to the maximum tested concentration of 30 µM, and critically, unlike the first-generation M1 allosteric agonist TBPB, it exhibits no detectable antagonist activity at any other mAChR subtype at concentrations over two orders of magnitude above its M1 EC50 . TBPB, in contrast, inhibits responses to ACh at each of the M2–M5 subtypes, revealing that it is not entirely M1-selective . In a Panlabs lead profiling screen of 68 GPCRs, ion channels, and transporters, VU0357017 showed no significant activity at concentrations up to 10 µM, whereas TBPB exhibited off-target activity at multiple biogenic amine receptors .

M1 muscarinic receptor subtype selectivity allosteric agonist off-target antagonism

Balanced Potency-Efficacy Profile Versus VU0184670

In the calcium mobilization assay using CHO-K1 cells expressing recombinant rat M1 receptors, VU0357017 exhibits an EC50 of 198 ± 13.2 nM with a maximal efficacy (AChmax) of 80.52 ± 7.67%, delivering a near-identical efficacy profile to its close structural analog VU0184670 (EC50 = 152 ± 8.44 nM; AChmax = 85.01 ± 3.3%) . The 46 nM difference in EC50 represents a modest 1.3-fold potency reduction that is unlikely to meaningfully affect in vivo target engagement at typical systemic doses, particularly given the superior brain/plasma ratio of VU0357017 .

M1 allosteric agonism potency efficacy structure-activity relationship

Signaling Bias in Calcium Versus ERK Phosphorylation and Absence of β-Arrestin Recruitment Versus VU0364572

In hM1 CHO cells, VU0357017 and VU0364572 display profound differences in their efficacy for activating distinct M1 signaling pathways. For calcium mobilization, VU0357017 yields an EC50 of 1.60 µM and a maximal response of 41.7% of the CCh maximum, while VU0364572 is more potent (EC50 = 0.89 µM) and more efficacious (70.8% CChmax) . For ERK1/2 phosphorylation, VU0357017 shows dramatically reduced potency (EC50 = 37.0 µM) compared to VU0364572 (EC50 = 10.0 µM), and for β-arrestin recruitment, neither compound elicits a response, confirming both are G-protein-biased agonists, albeit with distinct degrees of pathway activation .

biased signaling calcium mobilization ERK phosphorylation β-arrestin functional selectivity

Central Nervous System Penetration with Brain/Plasma Ratio Exceeding 4:1

VU0357017 achieves a brain concentration of 4338.90 ± 1071.20 ng/mL versus a plasma concentration of 1053.49 ± 276.03 ng/mL following systemic intraperitoneal dosing in rats, yielding a brain/plasma ratio of approximately 4:1 and a log BB of 1.46 . This level of CNS partitioning supports the compound's classification as a brain-penetrant probe and is consistent with its demonstrated in vivo efficacy in reversing scopolamine-induced cognitive deficits in contextual fear conditioning, where VU0357017 selectively enhances acquisition but not recall .

brain penetration pharmacokinetics log BB CNS exposure

Allosteric Binding Site Distinctiveness Confirmed by Mutagenesis: Binding-Site Differentiation from Orthosteric Agonists

Mutagenesis of the M1 receptor third extracellular loop (specifically Y381A) drastically decreases the functional potency of VU0357017 (shifting its EC50 from 198 nM to 379 ± 912 nM), whereas the orthosteric agonist acetylcholine is completely ablated at the same mutant receptor, demonstrating that VU0357017 binds to a site topographically distinct from the orthosteric pocket . This provides direct molecular evidence that the compound's pharmacological effects are mediated through an allosteric rather than orthosteric mechanism, which is critical for experiments designed to discriminate allosteric from orthosteric modulation.

allosteric binding site mutagenesis third extracellular loop orthosteric-independent activation

Optimal Research and Procurement Use Cases for (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide Based on Quantitative Evidence


Dissecting M1-Mediated Cognitive Enhancement Without M2–M5 Confounds in Alzheimer's Disease Models

VU0357017's absolute selectivity for M1 receptors with zero agonist or antagonist activity at M2–M5 at concentrations up to 30 µM makes it an ideal pharmacological tool for studies designed to isolate M1-specific contributions to cognitive processes. In the scopolamine-disrupted contextual fear conditioning paradigm, VU0357017 selectively rescues acquisition deficits, providing a clean M1-mediated cognitive enhancement readout uncontaminated by M2/M4-mediated bradycardia or M3-mediated peripheral effects . Researchers investigating Alzheimer's disease mechanisms should prioritize this compound over TBPB, which introduces antagonist activity at M2–M5 that can confound behavioral and physiological endpoints .

Investigating Biased M1 Signaling in Hippocampal Versus Striatal Circuits

The differential signaling efficacy of VU0357017 across calcium, ERK phosphorylation, and β-arrestin pathways—specifically its moderate calcium efficacy (41.7% CChmax) and very weak ERK coupling (EC50 = 37.0 µM) —positions it as a valuable probe for studying the role of M1 signaling bias in brain region-specific functions. VU0357017 induces robust electrophysiological effects in rat hippocampal slices but shows lower efficacy in striatum and no measurable effects on M1-mediated responses in medial prefrontal cortical pyramidal cells . This region-specific activity profile aligns with the observation that VU0357017 enhances hippocampal-dependent learning but does not reverse amphetamine-induced hyperlocomotion, a striatal-dependent behavior, making it a discriminating tool for hippocampal versus striatal M1 function .

Allosteric Mechanism-of-Action Studies Requiring Orthosteric-Independent M1 Activation

VU0357017's retained functional activity on the Y381A orthosteric-site mutant—shifting from an EC50 of 198 nM on wild-type to 379 ± 912 nM on the mutant —provides direct evidence of allosteric activation through the third extracellular loop. This validated allosteric mechanism is essential for experiments that seek to discriminate allosteric from orthosteric pharmacology. For receptor pharmacology groups studying allosteric modulation mechanisms, VU0357017 offers a well-characterized positive control with a defined binding site that can be used in mutagenesis, radioligand binding displacement, and functional assays alongside orthosteric probes .

In Vivo CNS Target Engagement Studies Requiring High Brain Penetration

With a brain/plasma ratio of approximately 4:1 (brain concentration 4338.90 ng/mL vs. plasma 1053.49 ng/mL) and a log BB of 1.46 following systemic dosing , VU0357017 is suited for in vivo studies where achieving high CNS drug levels is critical for robust target engagement. Its demonstrated efficacy at doses as low as 0.15 mg/kg in combination pharmacotherapy studies without pharmacokinetic drug-drug interactions further supports its use in multi-compound treatment regimens aimed at reversing cognitive deficits in preclinical models . Procurement should be prioritized for studies requiring consistent and predictable CNS exposure across cohorts.

Quote Request

Request a Quote for (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.